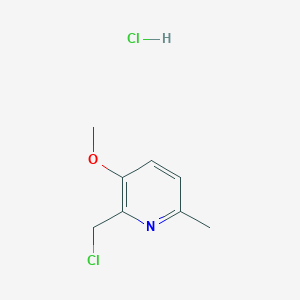
2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound is likely to be a solid and could have applications in various chemical reactions as a reagent or catalyst .
Synthesis Analysis
The synthesis of such a compound would likely involve the chloromethylation of a suitably protected pyridine derivative . Chloromethylation is a common method for adding a chloromethyl group to aromatic compounds .Molecular Structure Analysis
The molecule consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The chloromethyl group (-CH2Cl) is attached to the second carbon atom, a methoxy group (-OCH3) is attached to the third carbon atom, and a methyl group (-CH3) is attached to the sixth carbon atom .Chemical Reactions Analysis
As a pyridine derivative, this compound could participate in various chemical reactions. The chloromethyl group could be substituted with other groups in a nucleophilic substitution reaction . The methoxy group could be removed via demethylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As a pyridine derivative, it is likely to be a polar compound and may have a relatively high boiling point . The presence of the chloromethyl and methoxy groups could also influence its properties .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
One pot synthesis of complex organic compounds often leverages 2-(Chloromethyl)-3-methoxy-6-methylpyridine hydrochloride as a key intermediate. For example, the compound has been used in the synthesis of dipyrido[1,2-a:1',2'-d]pyrazine-2,8-diones, showcasing a method where the methoxy group cleavage followed by dimerisation yields the product in almost quantitative yield. This synthesis pathway illustrates the compound's role in facilitating complex chemical transformations, confirmed by single crystal X-ray structure analysis (Oresic et al., 2001).
Improved Synthesis Methods
Research has also focused on improving the synthesis methods of related compounds, highlighting the versatility and importance of 2-(Chloromethyl)-3-methoxy-6-methylpyridine hydrochloride in organic synthesis. For instance, an improved method for preparing 2-chloromethyl-3,4-dimethoxypyridine hydrochloride from maltol through a series of steps including methylation, chloridization, and methoxylation demonstrates the compound's utility in synthesizing structurally related compounds with enhanced yields (Dai Gui-yuan, 2003).
Material Science Applications
Mécanisme D'action
Safety and Hazards
As with any chemical compound, handling “2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride” would require appropriate safety measures. The compound could be harmful if inhaled, swallowed, or comes into contact with skin . It’s always important to refer to the material safety data sheet (MSDS) for the compound for detailed safety information .
Orientations Futures
Propriétés
IUPAC Name |
2-(chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-6-3-4-8(11-2)7(5-9)10-6;/h3-4H,5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYFXPKPIXDRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


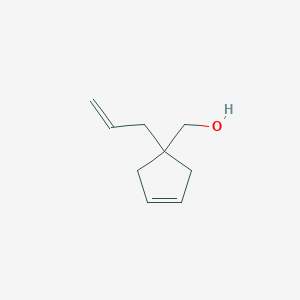
![1-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2995520.png)
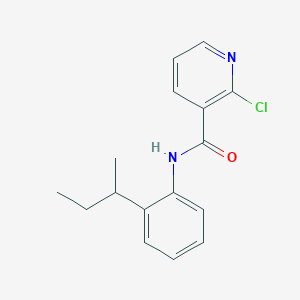


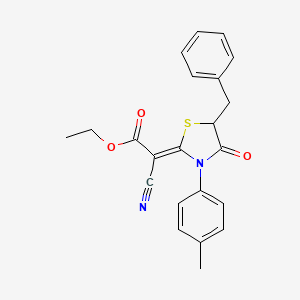
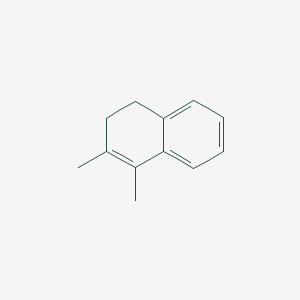
![N-cyclohexyl-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2995530.png)
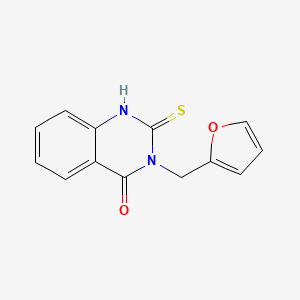
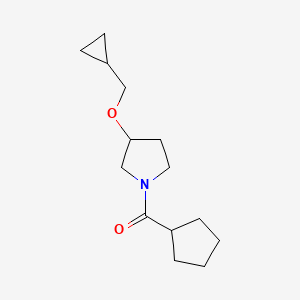
![1-[3-(2-Chlorophenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2995536.png)
![(E)-2-(4-Fluorophenyl)-N-[[1-(hydroxymethyl)cyclobutyl]-(oxolan-2-yl)methyl]ethenesulfonamide](/img/structure/B2995537.png)
![4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine](/img/structure/B2995538.png)